
(R)-Ketoprofen b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ketoprofen b-D-glucuronide is a glucuronide conjugate of ®-Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where ®-Ketoprofen is conjugated with glucuronic acid. Glucuronidation is a common metabolic pathway that enhances the solubility and excretion of drugs and other xenobiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ketoprofen b-D-glucuronide typically involves the enzymatic or chemical conjugation of ®-Ketoprofen with glucuronic acid. One common method is the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to ®-Ketoprofen. The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
In an industrial setting, the production of ®-Ketoprofen b-D-glucuronide may involve microbial fermentation processes using genetically engineered microorganisms that express the necessary enzymes. Alternatively, chemical synthesis methods can be employed, where ®-Ketoprofen is reacted with a glucuronic acid derivative under controlled conditions to form the glucuronide conjugate.
化学反応の分析
Types of Reactions
®-Ketoprofen b-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide bond can be hydrolyzed by β-glucuronidase enzymes, releasing ®-Ketoprofen and glucuronic acid.
Oxidation and Reduction: The ketone group in ®-Ketoprofen can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: β-glucuronidase enzymes in a buffered solution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: ®-Ketoprofen and glucuronic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
®-Ketoprofen b-D-glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of ®-Ketoprofen in the body.
Drug Delivery: Investigating the use of glucuronide conjugates for targeted drug delivery and controlled release.
Toxicology: Assessing the safety and toxicity of ®-Ketoprofen and its metabolites.
Biomarker Development: Using ®-Ketoprofen b-D-glucuronide as a biomarker for monitoring drug metabolism and efficacy.
作用機序
The mechanism of action of ®-Ketoprofen b-D-glucuronide involves its hydrolysis by β-glucuronidase enzymes, releasing the active ®-Ketoprofen. ®-Ketoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. The glucuronide conjugate itself may also have specific interactions with molecular targets and pathways, contributing to its pharmacological effects.
類似化合物との比較
Similar Compounds
Quercetin-3-O-β-D-glucuronide: A glucuronide conjugate of quercetin with antioxidant and anti-inflammatory properties.
Morphine-6-glucuronide: A glucuronide conjugate of morphine with potent analgesic effects.
Diclofenac acyl glucuronide: A glucuronide conjugate of diclofenac with anti-inflammatory properties.
Uniqueness
®-Ketoprofen b-D-glucuronide is unique in its specific pharmacokinetic and pharmacodynamic properties. Unlike other glucuronide conjugates, it is derived from ®-Ketoprofen, which has a distinct mechanism of action as a COX inhibitor. Additionally, the glucuronide conjugation enhances the solubility and excretion of ®-Ketoprofen, potentially reducing its toxicity and improving its therapeutic profile.
特性
IUPAC Name |
6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXSZZKPHBHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide](/img/no-structure.png)
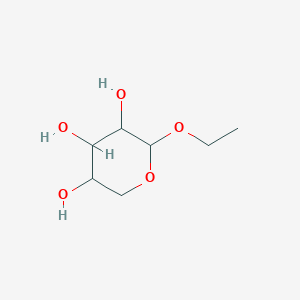
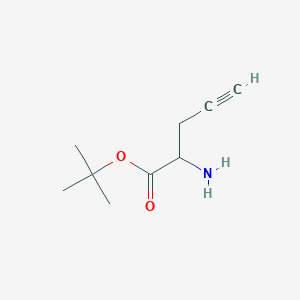
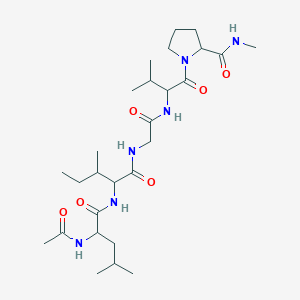
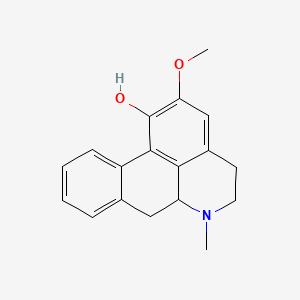
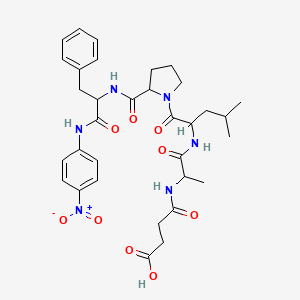
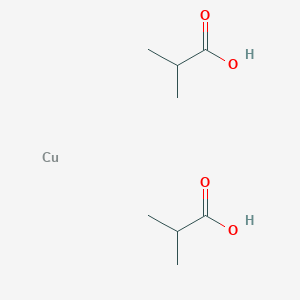
![2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12319623.png)
![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)
